

Application Notes and Protocols: Synthesis of ABC99, a Selective NOTUM Inhibitor

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Compound of Interest

Compound Name: *abc99*

Cat. No.: *B3026260*

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Introduction

ABC99 is an N-hydroxyhydantoin (NHH) carbamate that functions as a potent, selective, and irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, with an IC₅₀ of 13 nM.^{[1][2][3]} NOTUM is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins.^{[4][5]} By inhibiting NOTUM, **ABC99** preserves Wnt-mediated cell signaling.^{[1][6][7]} This makes **ABC99** a valuable chemical probe for studying the role of NOTUM in various biological processes and a potential starting point for the development of therapeutics for diseases associated with deficient Wnt signaling, such as certain cancers and degenerative disorders.^{[4][5]}

These application notes provide a detailed protocol for the laboratory synthesis of **ABC99**, intended for researchers in chemistry, cell biology, and drug development.

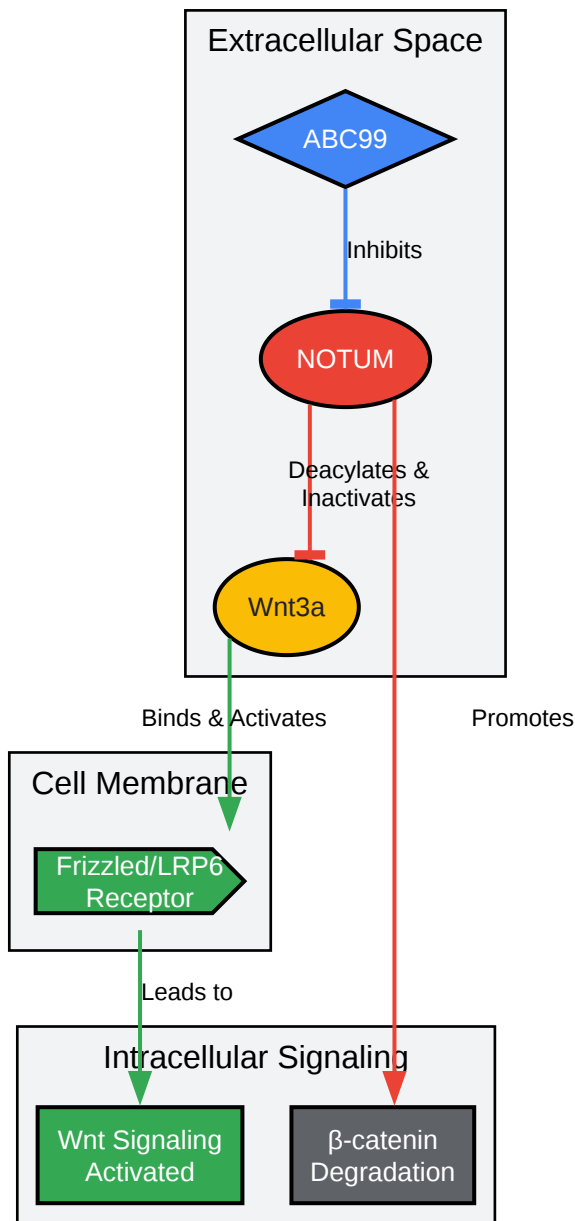
Chemical Information

Parameter	Value
IUPAC Name	7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][6][7]oxazine-4-carboxylate[6][7]
CAS Number	2331255-53-7[6][7]
Molecular Formula	C22H21ClN4O5[6][7]
Molecular Weight	456.88 g/mol [2][7]
Appearance	White to off-white solid
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (10 mM), Acetonitrile (1 mg/ml), Chloroform (1 mg/ml)[3][6]
Storage	Store as a solid at -20°C for up to 2 years. In solution (DMSO), store at -80°C for up to 6 months.[2]

Signaling Pathway Context

The following diagram illustrates the role of NOTUM in the Wnt signaling pathway and the inhibitory action of **ABC99**.

Wnt Signaling Inhibition by NOTUM and Rescue by ABC99



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Caption: Role of **ABC99** in the Wnt signaling pathway.

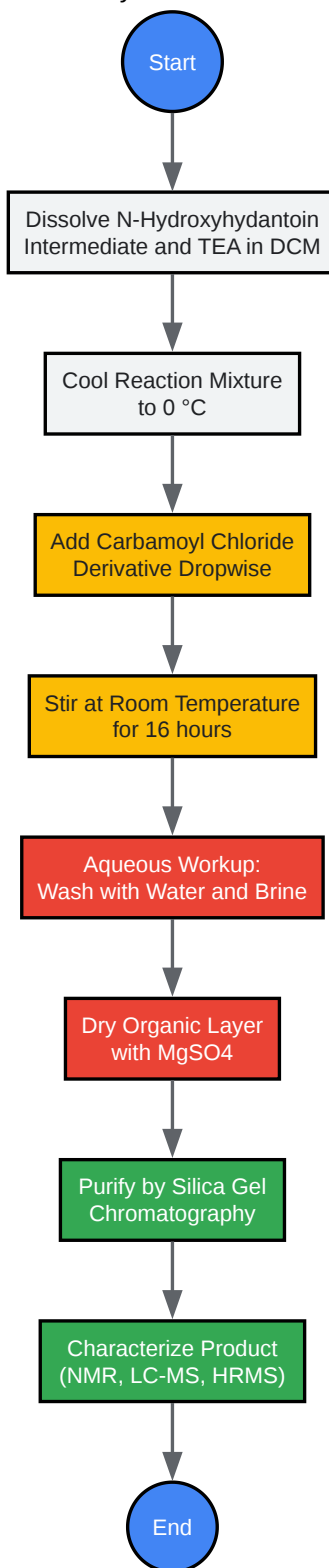
Experimental Protocol: Synthesis of ABC99

The synthesis of **ABC99** involves a multi-step process. The key step is the coupling of the N-hydroxyhydantoin intermediate with a carbamoyl chloride derivative. The following protocol is a representative synthesis.

Reagent	Supplier	Grade
N-Hydroxy-7-(4-chlorobenzyl)hexahydroimidazo[1,5-a]pyrazine-1,3-dione	Custom Synthesis	≥95%
4-(chlorocarbonyl)-2,3-dihydro-4H-benzo[b][6][7]oxazine	Commercial	≥97%
Triethylamine (TEA)	Sigma-Aldrich	Anhydrous, ≥99.5%
Dichloromethane (DCM)	Fisher Scientific	Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)	VWR	ACS Grade
Hexanes	VWR	ACS Grade
Magnesium Sulfate (MgSO ₄)	Sigma-Aldrich	Anhydrous
Silica Gel	Sorbent Technologies	60 Å, 230-400 mesh

The diagram below outlines the synthetic workflow for the preparation of **ABC99**.

ABC99 Synthesis Workflow



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Caption: General workflow for the synthesis of **ABC99**.

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Hydroxy-7-(4-chlorobenzyl)hexahydroimidazo[1,5-a]pyrazine-1,3-dione (1.0 eq).
- **Solvent and Base Addition:** Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (TEA, 1.2 eq) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Reagent Addition:** While stirring, add a solution of 4-(chlorocarbonyl)-2,3-dihydro-4H-benzo[b][6,7]oxazine (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Final Product:** Combine the pure fractions and evaporate the solvent to yield **ABC99** as a solid. Dry the product under high vacuum.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Analysis	Expected Result
^1H NMR	Spectrum consistent with the structure of ABC99.
^{13}C NMR	Spectrum consistent with the structure of ABC99.
LC-MS	Purity $\geq 98\%$; Mass corresponding to $[\text{M}+\text{H}]^+$.
HRMS (ESI)	Calculated m/z for $\text{C}_{22}\text{H}_{22}\text{ClN}_4\text{O}_5$ $[\text{M}+\text{H}]^+$, observed value within ± 5 ppm.
Yield	Typical yields range from 40-60%.

Safety Precautions

- This protocol should only be performed by trained laboratory personnel in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
- Consult the Safety Data Sheets (SDS) for all reagents before use.
- **ABC99** is for research use only and is not for human or veterinary use.[6] The toxicological properties have not been fully investigated. Handle with caution.

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